![molecular formula C20H24N2O2 B1238560 Affinine CAS No. 2134-82-9](/img/structure/B1238560.png)
Affinine
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Overview
Description
Affinine is an alkaloid.
Scientific Research Applications
Analgesic and Nervous System Effects
Affinine, derived from Heliopsis longipes, has demonstrated analgesic properties comparable to ketorolac and stimulating effects on the nervous system in mice. This suggests its potential use in pain management and as a neurostimulant (Cilia-López et al., 2010).
Enhancement in Plant Cultivation
Controlled elicitation techniques in cultivating Heliopsis longipes can significantly increase affinin content in the roots. This approach suggests a method for standardizing and enhancing the production of affinin, which is beneficial for its analgesic and anti-inflammatory properties (Parola-Contreras et al., 2020).
Cardiovascular Applications
Affinin has shown to induce vasodilation in rat aortas, partially dependent on endothelium presence. The process involves gasotransmitters and prostacyclin signaling pathways, indicating potential therapeutic applications for cardiovascular diseases (CASTRO-RUÍZ et al., 2017).
Antimicrobial Properties
Affinin exhibits strong fungistatic and bacteriostatic activities against various pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Escherichia coli. This finding indicates its potential use in developing antimicrobial agents (Molina-Torres et al., 2004).
Antinociceptive Mechanisms
Investigations into Heliopsis longipes extract and affinin reveal that affinin's antinociceptive effect may be due to activation of opioidergic, serotoninergic, and GABAergic systems in mice. This suggests a complex interaction with various neurotransmitter systems for pain management (Déciga-Campos et al., 2010).
Antimutagenic Potential
Affinin has shown antimutagenic activity in various assays, indicating its potential as an antimutagenic and possibly anticarcinogenic agent. This property could be linked to its antioxidant capabilities (Arriaga-Alba et al., 2013).
Impact on Endocrine System
Studies on western mosquitofish (Gambusia affinis) reveal that wastewater containing affinin can cause masculinization effects. This highlights the ecological and endocrine-disrupting impacts of affinin in aquatic environments (Huang et al., 2019).
properties
CAS RN |
2134-82-9 |
---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-one |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19(24)9-14(12)16(18)11-23/h3-7,14,16,18,21,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-/m1/s1 |
InChI Key |
PXFBZOLANLWPMH-SMLHJDAJSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=CC=CC=C34)C |
SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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